molecular formula C9H15N B1354776 7-Methyl-7-octenenitrile CAS No. 485320-20-5

7-Methyl-7-octenenitrile

Cat. No.: B1354776
CAS No.: 485320-20-5
M. Wt: 137.22 g/mol
InChI Key: LJODDWICEVUFQX-UHFFFAOYSA-N
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Description

7-Methyl-7-octenenitrile is an organic compound with the molecular formula C9H15N It is characterized by a nitrile group attached to a carbon chain with a double bond and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7-octenenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the hydrocyanation of 7-methyl-7-octene, where hydrogen cyanide is added across the double bond in the presence of a catalyst. This reaction requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as palladium or nickel complexes are often used to facilitate the hydrocyanation process. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7-octenenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The double bond in the carbon chain allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

7-Methyl-7-octenenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 7-Methyl-7-octenenitrile exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    7-Octenenitrile: Lacks the methyl group, resulting in different reactivity and properties.

    7-Methyl-7-octanol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical behavior.

    7-Methyl-7-octanoic acid: The nitrile group is replaced by a carboxylic acid group, altering its reactivity and applications.

Uniqueness: 7-Methyl-7-octenenitrile is unique due to the presence of both a nitrile group and a double bond in its structure

Properties

IUPAC Name

7-methyloct-7-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODDWICEVUFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443310
Record name 7-methyloct-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-20-5
Record name 7-Methyl-7-octenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyloct-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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